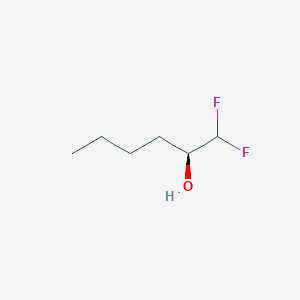

(2S)-1,1-Difluorohexan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-1,1-difluorohexan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2O/c1-2-3-4-5(9)6(7)8/h5-6,9H,2-4H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPIDFXQVJBVLA-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Asymmetric Synthesis of 2s 1,1 Difluorohexan 2 Ol and Analogous Chiral 1,1 Difluoroalkan 2 Ols

Catalytic Asymmetric Hydrogenation Strategies for Difluorinated Precursors

Transition metal-catalyzed asymmetric hydrogenation represents a highly efficient and atom-economical approach to establishing stereocenters. dicp.ac.cn The development of chiral catalysts for the reduction of unsaturated precursors to difluorinated alcohols has been a major focus of research.

Palladium-Catalyzed Asymmetric Hydrogenation of Enantioenriched α,α-Difluoro-β-arylbutenoic Esters and Related Systems

Palladium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of enantioenriched compounds. While traditionally used for various unsaturated substrates, its application to difluorinated systems has presented unique challenges due to the electronic properties of the difluoromethylene group. dicp.ac.cn

Recent studies have demonstrated the successful asymmetric hydrogenation of α,α-difluoro-β-arylbutenoic esters using a palladium-diphosphine-acid catalyst system. This method yields enantioenriched carboxylic esters bearing a difluoromethylene group with high yields and good to excellent enantioselectivities. dicp.ac.cn The presence of a protonic acid, such as p-toluenesulfonic acid monohydrate (PTSA·H₂O), was found to be crucial for achieving high conversion and enantioselectivity, likely by promoting the formation of active palladium-hydride species. dicp.ac.cn

For the synthesis of (2S)-1,1-Difluorohexan-2-ol, a suitable precursor would be an α,α-difluoro-β-alkylbutenoic ester. While the cited research focuses on β-arylbutenoic esters, the principles can be extended to alkyl-substituted analogs. The general reaction scheme would involve the hydrogenation of a substrate like ethyl 2,2-difluoro-3-propylbut-3-enoate.

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of Representative α,α-Difluoro-β-arylbutenoic Esters Data synthesized from research on analogous systems.

| Substrate (1) | Ligand (L) | Acid | Product (2) | Yield (%) | e.r. |

| Ethyl α,α-difluoro-β-phenylbutenoate (1a) | L1 | PTSA·H₂O | Ethyl α,α-difluoro-β-phenylbutanoate (2a) | >99 | 88:12 |

| Ethyl α,α-difluoro-β-(4-methylphenyl)butenoate | L1 | PTSA·H₂O | Ethyl α,α-difluoro-β-(4-methylphenyl)butanoate | >99 | 89:11 |

| Ethyl α,α-difluoro-β-(1-naphthyl)butenoate (1n) | L1 | PTSA·H₂O | Ethyl α,α-difluoro-β-(1-naphthyl)butanoate (2n) | >99 | 85:15 |

e.r. = enantiomeric ratio. L1 represents a specific chiral diphosphine ligand used in the study. dicp.ac.cn

Ruthenium and Rhodium Complex-Mediated Enantioselective Reduction of Difluorinated Ketones and Imines

Ruthenium and rhodium complexes are well-established catalysts for the enantioselective hydrogenation of ketones and imines. Their application has been successfully extended to the reduction of difluorinated precursors, providing access to chiral α,α-difluorinated alcohols and amines. dicp.ac.cnajchem-b.com

For instance, Noyori's complex, [RuCl(p-cymene)((R,R)-TsDPEN)], is a highly effective catalyst for the asymmetric transfer hydrogenation of α,α-difluoro-β-keto esters and amides. acs.org This method offers high yields and excellent enantioselectivities for a range of substrates. acs.org Similarly, rhodium(III)-catalyzed asymmetric transfer hydrogenation has been developed for the reduction of α-gem-difluorinated ketones, including heterocyclic derivatives, affording enantioenriched β-hydroxy gem-difluorinated compounds. scilit.com

To synthesize this compound, the precursor 1,1-difluorohexan-2-one would be subjected to asymmetric hydrogenation using a suitable chiral ruthenium or rhodium catalyst.

Table 2: Enantioselective Reduction of Representative Difluorinated Ketones Data synthesized from research on analogous systems.

| Precursor | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| α,α-Difluoro-β-keto esters | [RuCl(p-cymene)((R,R)-TsDPEN)] | α,α-Difluoro-β-hydroxy esters | up to 99 | >99 | acs.org |

| 3,3-Difluorochromanone | Rh(III) complex | (S)-3,3-Difluorochromanol | up to 98 | >99 | scilit.com |

| 1,1-Difluoro-3-(p-tolylsulfonyl)propan-2-one | Microbial reduction | (S)-1-Chloro-1,1-difluoro-3-(p-tolylsulfonyl)propan-2-ol | - | high | rsc.org |

ee = enantiomeric excess.

Development of Chiral Catalysts for Transition Metal-Catalyzed Asymmetric Hydrogenation

The success of transition metal-catalyzed asymmetric hydrogenation hinges on the design and synthesis of effective chiral ligands. ajchem-b.com For the hydrogenation of fluorinated substrates, ligands must be able to overcome the electronic effects of the fluorine atoms and induce high stereoselectivity.

A variety of chiral ligands have been developed, including diphosphines like BINAP and its derivatives, as well as N,P-ligands. dicp.ac.cndiva-portal.org The choice of ligand is critical and often substrate-dependent. For example, in the palladium-catalyzed hydrogenation of α,α-difluoro-β-arylbutenoic esters, a specific diphosphine ligand (L1) in combination with a Brønsted acid was found to be optimal. dicp.ac.cn For the hydrogenation of fluorinated iminoesters, a Pd(OCOCF₃)₂-BINAP complex proved effective, with fluorinated alcohols as solvents significantly improving both yield and enantioselectivity. dicp.ac.cn The development of novel ligands, including those with spiro backbones, continues to expand the scope and efficiency of these transformations. acs.org

Biocatalytic Approaches for Stereoselective Access to Chiral Difluorinated Alcohols

Biocatalysis offers a green and highly selective alternative to metal-based catalysis for the synthesis of chiral molecules. nih.gov Enzymes, particularly alcohol dehydrogenases, can operate under mild conditions and exhibit exquisite stereoselectivity. researchgate.netglobalauthorid.com

Enzymatic Reduction of α-Gem-Difluorinated Ketone Derivatives for Enantioenriched β-Gem-Difluorinated (S)-Alcohols

The enzymatic reduction of α-gem-difluorinated ketones is a powerful strategy for accessing enantioenriched (S)-alcohols. researchgate.netglobalauthorid.com This approach has been successfully applied to a variety of substrates, including heterocyclic and carbocyclic ketone derivatives, as well as acyclic β-ketosulfones. researchgate.net The reactions proceed under mild aqueous conditions, typically at around 30 °C, and can deliver the desired alcohols in high yields (>99%) and with excellent enantiomeric excesses (96% to >99%). researchgate.netglobalauthorid.com

For the synthesis of this compound, the corresponding ketone, 1,1-difluorohexan-2-one, would be the substrate for enzymatic reduction. A screening of various alcohol dehydrogenases would be necessary to identify the most effective enzyme for this specific transformation.

Table 3: Biocatalytic Reduction of Representative α-Gem-Difluorinated Ketones Data synthesized from research on analogous systems.

| Substrate (Ketone) | Enzyme | Product (Alcohol) | Yield (%) | ee (%) |

| 3,3-Difluorochroman-4-one | E4336 | (S)-3,3-Difluorochroman-4-ol | >99 | 99 |

| 3,3-Difluoro-6-methoxy-chroman-4-one | E4336 | (S)-3,3-Difluoro-6-methoxy-chroman-4-ol | >99 | >99 |

| α-Difluorinated β-ketosulfone derivative | E3653 | (S)-α-Difluorinated β-hydroxysulfone derivative | Quantitative | 98 |

Data sourced from a study by Bacheley et al. researchgate.net

Investigation of Alcohol Dehydrogenases in Biocatalytic Transformations

Alcohol dehydrogenases (ADHs) are the key enzymes in the biocatalytic reduction of ketones. researchgate.net These enzymes utilize nicotinamide (B372718) cofactors, such as NADH or NADPH, as a source of hydrides for the reduction. frontiersin.org The stereochemical outcome of the reduction is determined by the specific ADH used, with different enzymes exhibiting either Prelog or anti-Prelog selectivity, leading to the formation of (S)- or (R)-alcohols, respectively. nih.gov

A wide range of ADHs from various microorganisms have been investigated for their ability to reduce fluorinated ketones. nih.gov In some cases, whole-cell biocatalysts are employed, which can simplify the process by providing in situ cofactor regeneration. nih.gov The selection of the appropriate ADH is crucial for achieving high conversion and enantioselectivity for a specific substrate like 1,1-difluorohexan-2-one. researchgate.net The substrate scope of ADHs can be broad, encompassing a variety of aldehydes and ketones. nih.gov

Comparative Studies Between Enzymatic Reduction and Metal-Catalyzed Asymmetric Transfer Hydrogenation

The asymmetric reduction of ketones to enantiomerically enriched alcohols is a crucial transformation in organic synthesis. mdpi.com Two prominent methods for achieving this are enzymatic reduction and metal-catalyzed asymmetric transfer hydrogenation (ATH). researchgate.net

A recent study reported a mild and efficient biocatalytic reduction process for producing enantioenriched β-gem-difluorinated (S)-alcohols with high yields (>99%) and excellent enantiomeric excesses (96% to >99%). researchgate.net This enzymatic reduction of α-gem-difluorinated ketones proceeds under aqueous conditions at 30°C. researchgate.net

In a comparative analysis, the enzymatic reduction demonstrated superior enantioselectivity for certain substrates compared to Rh-catalyzed ATH. researchgate.net For instance, the enzymatic reduction of a specific substrate yielded the corresponding alcohol with >99% ee, whereas Rh-catalyzed ATH resulted in only 75% ee. researchgate.net However, metal-catalyzed ATH, particularly with Noyori-Ikariya type ruthenium(II) catalysts, remains a powerful and versatile method for the asymmetric reduction of a wide range of ketones, including those with labile stereocenters. mdpi.comresearchgate.netnih.gov The choice between these two methods often depends on the specific substrate and the desired level of stereoselectivity. researchgate.net

Strategies Employing Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. psu.edu After the desired transformation, the auxiliary is removed, yielding the chiral product.

Application of Chiral Oxazolidinones for Stereochemical Control

Chiral oxazolidinones are widely used auxiliaries in asymmetric synthesis due to their reliability and the high levels of stereocontrol they provide. bohrium.com In the context of synthesizing fluorinated compounds, N-acyl oxazolidinones have been successfully employed. For example, the trifluoromethylation of lithium enolates derived from chiral N-acyloxazolidinones with iodotrifluoromethane, mediated by triethylborane, affords trifluoromethylated products with up to 86% diastereomeric excess. jst.go.jp The stereochemical outcome is rationalized by the attack of the trifluoromethyl radical on the less sterically hindered face of the lithium imide. jst.go.jp

Furthermore, the development of fluorous oxazolidinone chiral auxiliaries has facilitated product isolation through fluorous solid-phase extraction. researchgate.netcollectionscanada.gc.ca These auxiliaries have demonstrated comparable yields and stereoselectivities in titanium-mediated aldol (B89426) reactions to the standard Evans-type auxiliaries. researchgate.net

Utilization of Other Chiral Auxiliaries in the Construction of Fluorinated Stereocenters

Beyond oxazolidinones, other chiral auxiliaries have proven effective in the asymmetric synthesis of fluorinated molecules. For instance, the use of a chiral diamine, such as trans-1,2-diaminocyclohexane, has been instrumental in the synthesis of enantioenriched α-SCF3-tetrasubstituted β-keto esters with high enantioselectivities (up to 91% ee). mdpi.com This approach relies on the formation of enantiopure enamines which then react with an electrophilic trifluoromethylthiolating agent. mdpi.com

The selection of an appropriate chiral auxiliary is crucial and often depends on the specific reaction and the desired stereochemical outcome. psu.edu The development of new and more efficient chiral auxiliaries remains an active area of research in asymmetric synthesis. cyu.fr

Ring-Opening Reactions of Gem-Difluorocyclopropanes

Gem-difluorocyclopropanes are versatile building blocks in organic synthesis, serving as precursors to a variety of fluorinated compounds through ring-opening reactions. rsc.orgresearchgate.net

Visible Light-Mediated Ring-Opening Followed by Aerobic Oxidation to Furnish 2,2-Difluoro-Homoallylic Alcohols

A novel method for the synthesis of 2,2-difluoro-homoallylic alcohols involves the visible light-mediated ring-opening of gem-difluorocyclopropanes in the presence of an organic dye and an amine, followed by aerobic oxidation. rsc.orgresearchgate.netrsc.org This process allows for the direct conversion of gem-difluorocyclopropanes into valuable difluorinated homoallylic alcohols in good yields. rsc.org The reaction proceeds through a radical mechanism initiated by the photo-excited organic dye. rsc.orgdntb.gov.ua The subsequent aerobic oxidation step is crucial for the formation of the alcohol functionality. rsc.org It has been found that bubbling oxygen gas into the solvent and adding aqueous hydrogen peroxide can significantly improve the yield of the desired product. rsc.org

Chemo-Enzymatic Strategies for Chiral Gem-Difluorocyclopropanes as Precursors

Chemo-enzymatic strategies offer a powerful approach to obtaining enantiomerically pure gem-difluorocyclopropanes, which can then be used in subsequent ring-opening reactions. dntb.gov.uabeilstein-journals.org These strategies often involve the enzymatic resolution of racemic mixtures or the enzymatic desymmetrization of prochiral substrates. beilstein-journals.orgresearchgate.net

For example, the lipase-catalyzed hydrolysis of the prochiral diacetate of cis-1,2-bis(hydroxymethyl)-3,3-difluorocyclopropane can yield the corresponding chiral monoacetate with greater than 99% enantiomeric excess. beilstein-journals.orgresearchgate.net Similarly, enantiomerically pure trans-1,3-bishydroxymethyl-2,2-difluorocyclopropane can be obtained through a lipase-catalyzed reaction. researchgate.net These chiral gem-difluorocyclopropane building blocks are valuable precursors for the synthesis of a wide range of optically active difluorinated compounds. nih.govdntb.gov.ua

Mechanistic Investigations and Stereocontrol Phenomena in the Synthesis of 2s 1,1 Difluorohexan 2 Ol

Reaction Mechanism Elucidation for Asymmetric Difluoroalkylation Processes

The asymmetric synthesis of (2S)-1,1-Difluorohexan-2-ol typically involves the addition of a difluoromethyl nucleophile to an aldehyde. A common strategy is the use of difluoroenoxysilanes in a Mannich-type reaction, often catalyzed by a combination of a chiral phosphoric acid and a Lewis acid like B(C₆F₅)₃. acs.org The proposed mechanism for this type of reaction involves the activation of the quinoxalin-2-one by the chiral phosphoric acid and the Lewis acid, followed by the nucleophilic attack of the difluoroenoxysilane. acs.org This process generates a chiral intermediate that, after desilylation, yields the desired gem-difluoroalkylated product with high enantioselectivity. acs.org

Another powerful approach is the use of visible light-promoted radical generation in a phase-transfer catalyzed asymmetric α-difluoroalkylation of β-ketoesters. rsc.org In this method, a difluoroalkyl radical is generated from a suitable precursor, such as ethyl difluoroacetate, through an electron donor-acceptor (EDA) complex that absorbs visible light. rsc.org This radical then adds to a chiral enolate, which is formed under phase-transfer conditions, to create the new C-C bond. rsc.org The stereochemical outcome is influenced by the chiral phase-transfer catalyst. rsc.org

A three-component difluoroalkylation reaction has also been reported, which utilizes an in situ generated α,α-difluoroenol species as the key difluorinated synthon. nih.gov This method involves a 1,2-difunctionalization process, which is a complementary approach to the more common metal carbene gem-difunctionalization reactions. nih.gov The reaction proceeds under mild conditions and has been shown to be effective in catalytic asymmetric aldol (B89426) and Mannich reactions. nih.gov

Factors Governing Enantioselectivity and Diastereoselectivity in Chiral Difluoroalcohol Formation

The stereochemical outcome of the synthesis of chiral difluoroalcohols is influenced by a variety of factors, including steric and electronic effects, as well as associative interactions like hydrogen bonding. ox.ac.uk The precise control of enantioselectivity and diastereoselectivity is crucial for obtaining the desired stereoisomer.

In the context of the asymmetric synthesis of 4,4-(difluoro)glutamic acid using chiral Ni(II)-complexes, the degree and pattern of chlorine substitution on the chiral ligands were found to significantly impact the diastereoselectivity. nih.gov An unsubstituted complex resulted in a diastereomeric ratio of 66:34, while the introduction of chlorine atoms in strategic positions improved this ratio to approximately 98.5:1.5. nih.gov This highlights the importance of ligand modification in fine-tuning stereochemical control.

In the bromocyclization of difluoroalkenes, the nature of the styrenyl component was found to have a more significant effect on both yield and enantioselectivity than the electronic nature of the nucleophile. nih.gov For instance, replacing an aryl group with a naphthalene (B1677914) group resulted in a decrease in yield but maintained high enantioselectivity. nih.gov The use of heterocyclic substrates also influenced the stereochemical outcome, with some leading to a slight reduction in enantioselectivity. nih.gov

Furthermore, in the conjugate addition of alcohols and amines to enantiopure 2-sulfinyl dienes, a high degree of remote stereocontrol is achieved, leading to the formation of 2-ene-1,4-diols and 2-ene-1,4-aminoalcohols with up to 99:1 diastereomeric ratios. nih.gov This method allows for the generation of two stereocenters in a single step with chirality transfer from one center to the other. nih.gov

Ligand Design and Chiral Catalyst Architectures Influencing Stereochemical Outcome

The design of chiral ligands and catalysts is paramount in achieving high levels of stereocontrol in the synthesis of chiral molecules. ox.ac.uk The architecture of the catalyst creates a chiral environment that directs the approach of the reactants, thereby favoring the formation of one stereoisomer over the other.

A variety of chiral ligands have been successfully employed in asymmetric difluoroalkylation reactions. For instance, chiral phosphoric acids have been used in combination with a Lewis acid to promote the asymmetric Mannich-type reaction of quinoxalin-2-ones with difluoroenoxysilanes, affording products in good yields and with up to 96% ee. acs.org In another example, a copper-catalyzed hydroboration of difluoroalkyl-substituted internal alkenes using a bisphosphine ligand demonstrated high levels of regio- and enantioselectivity. researchgate.net

The use of chiral Ni(II)-complexes of dehydroalanine (B155165) Schiff bases has been shown to be effective in the asymmetric synthesis of 4,4-(difluoro)glutamic acid. nih.gov The diastereoselectivity of this reaction was found to be highly dependent on the substitution pattern of the chiral ligand. nih.gov Specifically, the introduction of chlorine atoms onto the ligand framework led to a significant improvement in the diastereomeric ratio. nih.gov

Phase-transfer catalysis using chiral bifunctional ammonium (B1175870) salts derived from trans-1,2-cyclohexanediamine has been employed in the asymmetric synthesis of a 3,3-disubstituted isoindolinone. nih.gov While the initial enantioselectivity was moderate, it could be significantly improved through a process of heterochiral crystallization. nih.gov

Table 1: Influence of Chiral Ligands on Enantioselectivity

| Catalyst/Ligand System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid / B(C₆F₅)₃ | Mannich-type reaction | Quinoxalin-2-one and difluoroenoxysilane | gem-Difluoroalkylated quinoxalin-2-one | Up to 96% | acs.org |

| Copper / Bisphosphine Ligand | Hydroboration | Difluoroalkyl-substituted internal alkene | Chiral difluoroalkyl boronate | High | researchgate.net |

| Chiral Ni(II)-Complex | Alkylation | Dehydroalanine Schiff base | 4,4-(Difluoro)glutamic acid | Diastereomeric ratio ~98.5:1.5 | nih.gov |

Substrate Scope and Limitations in Advanced Difluoroalcohol Synthetic Methodologies

While significant progress has been made in the asymmetric synthesis of difluoroalcohols, the scope and limitations of these methodologies are important considerations. The reactivity and selectivity of a given reaction can be highly dependent on the specific substrates employed.

For example, in the light-initiated phase-transfer-catalyzed asymmetric α-difluoroalkylation of β-ketoesters, a variety of β-ketoesters with differing electronic and steric demands were explored. rsc.org Interestingly, no clear trend emerged to fully rationalize how these changes impacted the yield and enantioselectivity. rsc.org Some substrates, such as those with a 5-fluoro substituent on an indanone ring, had minimal effect on the outcome, while others proved to be unsuccessful. rsc.org

Similarly, the substrate scope of a palladium-catalyzed asymmetric umpolung difluoroallylation of hydrazones was investigated. researchgate.net The reaction conditions were optimized for a specific set of substrates, and the ratio of products was determined by ¹⁹F NMR of the crude products. researchgate.net

In the context of a rhodium-catalyzed asymmetric hydroboration, the methodology was successfully applied to the functionalization of biorelevant molecules. researchgate.net However, the corresponding alcohols were obtained via oxidation of the crude boronates, indicating a two-step process. researchgate.net

A photocatalytic approach to α,α-difluoroalkyl alcohols was developed using visible light. thieme-connect.com While this method demonstrated a broad scope, certain substrates, such as difluoroolefins para-substituted with electron-withdrawing groups, failed to produce the desired products. thieme-connect.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| B(C₆F₅)₃ |

| Ethyl difluoroacetate |

| 4,4-(Difluoro)glutamic acid |

| 2-Acetylbenzonitrile |

| Dimethylmalonate |

Advanced Spectroscopic and Analytical Techniques for the Characterization and Stereochemical Assignment of 2s 1,1 Difluorohexan 2 Ol

Chiral Chromatography (HPLC/SFC) for Enantiomeric Excess Determination

Chiral chromatography is an indispensable tool for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. chromatographyonline.comgcms.cz High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the predominant techniques used for this purpose. chromatographyonline.comselvita.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP). colab.ws The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. nih.gov Polysaccharide-based CSPs are frequently used for the separation of a wide range of chiral compounds, including alcohols. chromatographyonline.com While specific methods for (2S)-1,1-Difluorohexan-2-ol are not extensively documented in readily available literature, typical conditions for analogous chiral alcohols often involve normal-phase chromatography.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced consumption of toxic organic solvents. chromatographyonline.comselvita.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com SFC can offer complementary selectivity to HPLC and has been shown to be highly effective for separating the enantiomers of various biologically active compounds. chromatographyonline.comeuropeanpharmaceuticalreview.com The use of polar co-solvents and additives can significantly improve enantioseparation and peak shape. europeanpharmaceuticalreview.com

A representative, though not specific, set of conditions for chiral separation of a fluorinated alcohol is detailed in the table below.

Interactive Table 1: Representative Chiral Chromatography Conditions

| Parameter | HPLC | SFC |

|---|---|---|

| Column | Chiralpak AD-H | Amylose tris(3-chloro-5-methylphenylcarbamate)-based CSP |

| Mobile Phase | Hexane:Isopropanol (90:10) rsc.org | CO2 with Methanol co-solvent |

| Flow Rate | 0.5 - 1.0 mL/min rsc.org | 2.0 - 4.0 mL/min |

| Detection | UV at 220 nm rsc.org | UV or Mass Spectrometry (MS) |

| Advantage | Robust and widely available | Fast analysis, reduced solvent use chromatographyonline.com |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all critical.

¹H NMR: Provides information on the number and connectivity of hydrogen atoms. The proton attached to the chiral center (H-2) would appear as a multiplet due to coupling with the adjacent protons on C-1 (the two fluorine atoms) and C-3.

¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon bearing the fluorine atoms (C-1) would show a characteristic triplet in the proton-decoupled spectrum due to one-bond carbon-fluorine coupling.

¹⁹F NMR: This is particularly informative for fluorinated compounds. magritek.com The two fluorine atoms in the -CHF₂ group are diastereotopic due to the adjacent chiral center and would be expected to appear as two distinct signals, each likely a doublet of doublets, coupling to each other and to the proton on C-2. The large chemical shift range of ¹⁹F NMR minimizes signal overlap. magritek.com

To determine enantiomeric excess and absolute configuration, chiral derivatizing agents (CDAs) like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) can be used. acs.org Esterification of the alcohol with a CDA creates diastereomers that exhibit separate signals in the NMR spectrum, particularly in ¹⁹F NMR, allowing for quantification of the enantiomeric ratio. acs.orgacs.org

Interactive Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Couplings (J, Hz) | Notes |

|---|---|---|---|

| ¹H | ~5.8 (H-1) | JHF (geminal) ~50-55 Hz | Triplet of doublets (td) for the -CHF₂ proton. |

| ¹H | ~3.8 (H-2) | JH-H, JH-F | Multiplet for the proton on the stereocenter. |

| ¹³C | ~115 (C-1) | ¹JCF ~240 Hz | Triplet due to C-F coupling. |

| ¹⁹F | -120 to -140 | ²JFF (geminal), ²JFH | Two distinct signals for the diastereotopic fluorine atoms. |

Note: The values in Table 2 are estimations based on data for analogous compounds like 1,1-difluoroalkenes and other fluorinated alcohols and should be considered illustrative. wiley-vch.de

X-ray Crystallography for Definitive Absolute Stereochemical Assignment (where applicable for derivatives)

X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. However, this technique requires a well-ordered single crystal. Since this compound is likely a liquid or low-melting solid at room temperature, it is often necessary to prepare a crystalline derivative. researchmap.jp

Common derivatization strategies for alcohols include esterification with a chromophore-containing carboxylic acid, such as p-nitrobenzoic acid or a ferrocene-based acid. researchmap.jp The resulting ester may have a higher propensity to crystallize. The analysis of the diffraction pattern from the crystal allows for the precise determination of the three-dimensional arrangement of atoms, confirming the (S) configuration at the C-2 stereocenter. nih.gov The absolute configuration of chiral fluorinated amino alcohol derivatives has been successfully determined using this method. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

VCD and ECD are chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light. rsc.org They provide information about the three-dimensional structure and absolute configuration of chiral molecules in solution. encyclopedia.pubrsc.org

Vibrational Circular Dichroism (VCD): VCD measures vibrational optical activity in the infrared region. nih.gov The VCD spectrum is highly sensitive to the conformation of a molecule. rsc.orgnih.gov For this compound, the stretching vibration of the O-H group would be a particularly sensitive probe. nih.gov While the IR absorption for this mode might be a broad band, the VCD spectrum can show a more detailed structure, reflecting the supramolecular chirality influenced by hydrogen bonding and long-range order. nih.gov The absolute configuration is typically determined by comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a known configuration. acs.org

Electronic Circular Dichroism (ECD): ECD measures differential absorption in the UV-Vis region, corresponding to electronic transitions. encyclopedia.pub Since simple alcohols like this compound lack strong chromophores, direct ECD analysis is challenging. However, derivatization with a chromophoric group, similar to the strategy for X-ray crystallography, can induce measurable ECD signals. encyclopedia.pub The sign and shape of the resulting ECD spectrum, particularly through exciton (B1674681) coupling if two chromophores are introduced, can be used to assign the absolute configuration. msu.edu

Computational Chemistry and Theoretical Modeling for Conformational Analysis and Spectroscopic Prediction

Computational chemistry is an essential partner to the experimental techniques described above. Theoretical modeling, primarily using Density Functional Theory (DFT), is used to predict the properties of this compound. researchgate.netacs.org

Conformational Analysis: The molecule's flexibility, particularly rotation around the C-C bonds, means it exists as an equilibrium of different conformers. beilstein-journals.org Computational methods can identify the lowest energy (most stable) conformations. acs.org The presence of fluorine can introduce specific conformational preferences due to stereoelectronic effects like hyperconjugation and intramolecular hydrogen bonding (e.g., O-H···F). beilstein-journals.org

Spectroscopic Prediction: Once the stable conformers are identified, their spectroscopic properties can be calculated.

NMR: Chemical shifts and coupling constants can be predicted to aid in the assignment of experimental spectra.

VCD/ECD: Theoretical VCD and ECD spectra for a specific enantiomer (e.g., the S-enantiomer) are calculated. acs.orgustc.edu.cn Comparing the predicted spectrum with the experimental one allows for the unambiguous assignment of the absolute configuration. acs.org This comparison is a powerful, non-empirical method for stereochemical determination. ustc.edu.cn

Interactive Table 3: Computational Methods in Characterization

| Application | Method | Basis Set | Key Output |

|---|---|---|---|

| Conformational Search | CREST, DFT acs.org | e.g., B3LYP/6-31G* mdpi.com | Geometries and relative energies of stable conformers. |

| NMR Prediction | GIAO-DFT | e.g., ωB97XD/6-31G(d) ustc.edu.cn | Chemical shifts (δ) and coupling constants (J). |

| VCD/ECD Prediction | TD-DFT ustc.edu.cn | e.g., B3LYP/aug-cc-pVTZ dtu.dk | Predicted spectra for comparison with experimental data. |

Therefore, a detailed article on the synthetic applications of this particular compound, as per the requested outline, cannot be generated at this time due to the absence of specific research findings and data in the available scientific literature.

Future Directions and Emerging Research Avenues in the Chemistry of 2s 1,1 Difluorohexan 2 Ol

Development of Novel and Highly Efficient Chiral Catalytic Systems for Difluoroalcohol Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. sigmaaldrich.com The development of highly efficient and selective chiral catalytic systems is paramount for the production of (2S)-1,1-Difluorohexan-2-ol. Current research focuses on several promising areas:

Transition Metal Catalysis: Transition metal complexes with chiral ligands are powerful tools for asymmetric synthesis. sigmaaldrich.comfrontiersin.org Future work will likely involve the design and application of new "privileged ligands" that can effectively control the stereochemistry of the reduction of a corresponding difluoromethyl ketone precursor. sigmaaldrich.com The exploration of chiral-at-metal catalysts, where the chirality originates from the metal center itself rather than the ligands, presents an innovative approach to simplifying catalyst design and opening new avenues for asymmetric transformations. rsc.org

Organocatalysis: Metal-free organocatalysis has emerged as a powerful and sustainable alternative to transition metal catalysis. sigmaaldrich.com Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), and bifunctional amine-thiourea catalysts could be designed to promote the highly enantioselective reduction of 1,1-difluorohexan-2-one to yield the desired (2S)-alcohol. frontiersin.org The modularity and tunability of organocatalysts allow for fine-tuning of steric and electronic properties to achieve high levels of stereocontrol. mdpi.com

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. frontiersin.orgnih.gov The use of engineered alcohol dehydrogenases (ADHs) or other oxidoreductases for the asymmetric reduction of the ketone precursor is a highly attractive strategy. nih.govnih.gov Future research will focus on discovering and engineering novel enzymes with high activity and stability for the production of chiral difluorinated alcohols. nih.gov

| Catalytic System | Potential Catalyst Example | Key Advantages | Research Focus |

|---|---|---|---|

| Transition Metal Catalysis | Ruthenium- or Rhodium-based complexes with chiral phosphine (B1218219) ligands (e.g., BINAP) | High turnover numbers, broad substrate scope. sigmaaldrich.com | Development of novel "privileged ligands" and chiral-at-metal catalysts. sigmaaldrich.comrsc.org |

| Organocatalysis | Chiral Phosphoric Acids (CPAs) | Metal-free, environmentally benign, high enantioselectivity. frontiersin.org | Design of catalysts with enhanced activity and broader applicability. |

| Biocatalysis | Engineered Alcohol Dehydrogenases (ADHs) | Exceptional stereoselectivity, mild reaction conditions. nih.govnih.gov | Enzyme discovery and protein engineering for improved stability and substrate scope. nih.gov |

Exploration of Sustainable and Green Chemistry Methodologies for Production

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and enhance safety. digitallibrary.co.in For the production of this compound, future research will prioritize the development of more sustainable methods:

Use of Greener Fluorinating Reagents: Traditional fluorination methods often employ hazardous reagents. numberanalytics.com Research into safer and more sustainable fluorinating agents is crucial. This includes the development of solid-state reagents or the use of electrochemical methods that can generate the fluorinating species in situ, minimizing handling risks. numberanalytics.com A recent breakthrough involves using oxalic acid to extract fluorine from fluorspar under mild conditions, offering a potentially more sustainable alternative to the high-temperature industrial process that uses sulfuric acid. agchemigroup.eu

Bio-based Feedstocks: The utilization of renewable resources is a key aspect of green chemistry. mdpi.com Investigating synthetic routes that start from bio-derived materials, such as furfural, could provide a more sustainable pathway to the aliphatic backbone of this compound. mdpi.com

Atom Economy and Waste Reduction: Designing synthetic routes with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a fundamental goal. 182.160.97 Catalytic methods are inherently more atom-economical than stoichiometric approaches. Minimizing the use of protecting groups and reducing the number of synthetic steps will also contribute to waste reduction.

Investigations into Flow Chemistry and Continuous Synthesis Protocols

Flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and simplified scalability. chemanager-online.comcinz.nz The application of flow chemistry to the synthesis of this compound is a promising area of future research:

Continuous Production: Developing a continuous flow process for the synthesis of this compound could lead to higher throughput and more consistent product quality. cinz.nz This could involve the use of packed-bed reactors containing immobilized catalysts, which facilitates catalyst recycling and product purification. mdpi.comhybrid-chem.com

Telescoped Reactions: Flow chemistry enables the "telescoping" of multiple reaction steps into a single, continuous process, avoiding the isolation and purification of intermediates. nih.gov This can significantly improve efficiency and reduce waste. For example, the reduction of the ketone precursor and subsequent in-line purification could be integrated into a single flow system.

Process Automation and Optimization: Automated flow systems allow for rapid screening of reaction conditions (e.g., temperature, pressure, residence time) to quickly identify optimal parameters for the synthesis of this compound. chemanager-online.com

| Flow Chemistry Aspect | Potential Implementation | Key Advantages |

|---|---|---|

| Continuous Production | Use of packed-bed reactors with immobilized chiral catalysts. mdpi.com | Increased throughput, consistent product quality, catalyst reusability. cinz.nzmdpi.com |

| Telescoped Reactions | Integration of ketone reduction and in-line purification steps. nih.gov | Improved efficiency, reduced waste, and shorter overall synthesis time. nih.gov |

| Process Automation | Automated screening of reaction parameters. chemanager-online.com | Rapid optimization of reaction conditions for yield and enantioselectivity. chemanager-online.com |

Discovery of New Reactivity Modes and Synthetic Transformations Involving the Difluorinated Alcohol Moiety

The unique electronic properties imparted by the two fluorine atoms on the adjacent carbon make the difluorinated alcohol moiety a site for novel chemical transformations. Future research will aim to uncover and exploit new reactivity modes of this compound:

Functional Group Interconversions: The hydroxyl group of this compound can serve as a handle for a variety of functional group interconversions. For example, oxidation to the corresponding ketone, followed by further reactions, could lead to a diverse range of difluorinated compounds. rsc.org Deoxyfluorination of the alcohol could introduce a third fluorine atom, leading to trifluorinated structures. nih.gov

C-F Bond Activation: While challenging, the selective activation and functionalization of the C-F bonds in the difluoromethyl group could open up entirely new synthetic possibilities. acs.org Transition metal-catalyzed reactions that proceed via β-fluoride elimination from a metal-alkoxide intermediate could lead to the formation of monofluoroalkenes. nih.gov

Participation in Novel Ring-Forming Reactions: The difluorinated alcohol could be employed as a key building block in the synthesis of novel heterocyclic compounds. The fluorine atoms can influence the reactivity and conformation of the molecule, potentially leading to unique stereochemical outcomes in cyclization reactions.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of (2S)-1,1-Difluorohexan-2-ol be reliably determined?

- Methodological Answer : Employ X-ray crystallography using programs like SHELXL for small-molecule refinement. Ensure high-quality single crystals are grown and indexed, and validate results with complementary techniques such as NMR (e.g., NMR coupling patterns or NOE experiments). For chiral centers, compare experimental optical rotation values with literature data .

Q. What safety protocols are critical when handling fluorinated alcohols like this compound in laboratory settings?

- Methodological Answer : Use impervious gloves (nitrile or neoprene), safety goggles, and fume hoods with face velocities ≥100 ft/min to minimize inhalation risks. Avoid skin contact by wearing lab coats, and store the compound in sealed containers under inert atmospheres to prevent hydrolysis. Refer to hazard classifications in safety data sheets for fluorinated analogs (e.g., 1H,1H,2H,2H-Perfluorohexan-1-ol) for guidance on spill management and waste disposal .

Q. What synthetic routes are feasible for producing this compound at laboratory scale?

- Methodological Answer : Opt for asymmetric synthesis using chiral catalysts (e.g., Sharpless epoxidation derivatives) or enantioselective reduction of ketones (e.g., NaBH₄ with chiral ligands). Alternatively, employ kinetic resolution via enzymatic catalysis (lipases or esterases). Monitor reaction progress with TLC or GC-MS, and purify via fractional distillation or chiral column chromatography .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

- Methodological Answer : Replicate experiments under controlled conditions (temperature, solvent purity) to rule out artifacts. Use computational methods (DFT calculations) to predict NMR chemical shifts and compare with experimental data. Cross-validate crystal structures with Hirshfeld surface analysis to detect packing effects that might distort electronic environments .

Q. What strategies optimize the enantiomeric excess (ee) of this compound in catalytic asymmetric synthesis?

- Methodological Answer : Screen chiral ligands (e.g., BINAP, Salen) with transition metals (Ru, Rh) to enhance stereoselectivity. Adjust reaction parameters (temperature, solvent polarity) to favor kinetic control. Use in-situ monitoring (e.g., circular dichroism) to track ee dynamically, and employ crystallization-induced asymmetric transformation (CIAT) for final purification .

Q. How does the fluorine substitution pattern influence the hydrogen-bonding network and solubility of this compound in polar solvents?

- Methodological Answer : Conduct solvatochromic studies using UV-Vis spectroscopy to assess polarity effects. Perform molecular dynamics simulations to map hydrogen-bonding interactions. Compare with analogs (e.g., non-fluorinated hexan-2-ol) to isolate fluorine-specific contributions. Experimental solubility data can be correlated with Hansen solubility parameters .

Q. What mechanisms underlie the thermal stability of this compound under reflux conditions?

- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Use gas chromatography-mass spectrometry (GC-MS) to identify degradation products. Probe radical formation pathways via ESR spectroscopy under controlled heating .

Data Analysis & Experimental Design

Q. How should researchers address contradictions between computational predictions and experimental observations for this compound?

- Methodological Answer : Re-examine computational models for accuracy (e.g., basis set selection in DFT, solvent effect inclusion). Validate force fields in MD simulations against experimental data (e.g., crystallographic B-factors). Use Bayesian statistics to quantify uncertainty in both computational and experimental datasets .

Q. What experimental controls are essential when studying the biological activity of this compound?

- Methodological Answer : Include enantiomeric controls (e.g., (2R)-isomer) to isolate stereospecific effects. Use fluorinated analogs (e.g., 1,2-Hexanediol derivatives) as negative controls. Validate cell viability assays with dual measurement techniques (e.g., MTT and ATP assays) to rule out fluorophore interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.